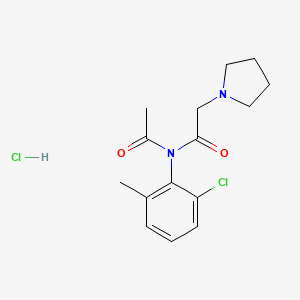

1-Pyrrolidineacetamide, N-acetyl-N-(2-chloro-6-methylphenyl)-, monohydrochloride

Description

The compound 1-Pyrrolidineacetamide, N-acetyl-N-(2-chloro-6-methylphenyl)-, monohydrochloride (hereafter referred to as the "target compound") is a chloroacetamide derivative with a pyrrolidine ring and an acetylated aromatic amine. Its molecular formula is C₁₃H₁₈ClN₂O·HCl (monoisotopic mass ~289.91 g/mol), featuring a 2-chloro-6-methylphenyl group and a pyrrolidine-acetamide backbone .

Properties

CAS No. |

78110-10-8 |

|---|---|

Molecular Formula |

C15H20Cl2N2O2 |

Molecular Weight |

331.2 g/mol |

IUPAC Name |

N-acetyl-N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride |

InChI |

InChI=1S/C15H19ClN2O2.ClH/c1-11-6-5-7-13(16)15(11)18(12(2)19)14(20)10-17-8-3-4-9-17;/h5-7H,3-4,8-10H2,1-2H3;1H |

InChI Key |

YHDNJSYBWMPUQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N(C(=O)C)C(=O)CN2CCCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Chlorination: The chloro-methylphenyl group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.

Pyrrolidinylacetamide Formation: The pyrrolidinylacetamide moiety is synthesized through the reaction of pyrrolidine with an acylating agent, such as acetic anhydride, followed by further functionalization to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and its closest analogs:

Key Observations:

Backbone Variability: The target compound and Butanilicaine share the 2-chloro-6-methylphenyl group but differ in their amine substituents (pyrrolidine vs. butylamino).

Salt Forms: The target compound’s monohydrochloride salt contrasts with the butanedioate salt in , which increases molecular weight and likely improves aqueous solubility .

Agrochemical vs. Pharmaceutical Roles: Alachlor’s methoxymethyl and diethylphenyl groups optimize it for herbicidal activity, whereas Butanilicaine’s butylamino group is tailored for local anesthetic effects .

Functional Group Impact on Properties

- Pyrrolidine vs. This may influence pharmacokinetics (e.g., half-life) .

- Acetylation: The acetyl group in the target compound could reduce metabolic degradation compared to non-acetylated analogs like Alachlor, which lacks such protective moieties .

Biological Activity

1-Pyrrolidineacetamide, N-acetyl-N-(2-chloro-6-methylphenyl)-, monohydrochloride is a compound with potential therapeutic applications, particularly in the field of neurology. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-Pyrrolidineacetamide, N-acetyl-N-(2-chloro-6-methylphenyl)-, monohydrochloride can be represented as follows:

- Molecular Formula : C13H17ClN2O

- Molecular Weight : 252.75 g/mol

- CAS Number : Not specified in the search results but can be derived from its systematic name.

Research indicates that compounds similar to 1-Pyrrolidineacetamide exhibit significant activity against various neurological disorders. Specifically, they may act on specific brain receptors that modulate neurotransmitter release. For example, structural analogs have been shown to bind to brain-specific sites that are crucial for their antiepileptic effects . The carboxamide moiety is essential for its affinity to these binding sites, enhancing its therapeutic potential.

Pharmacological Effects

1-Pyrrolidineacetamide and its derivatives have been investigated for their potential in treating conditions such as epilepsy and anxiety. Notably:

- Antiepileptic Activity : Similar compounds have demonstrated efficacy in reducing seizure frequency in animal models. For instance, a study highlighted the potency of certain pyrrolidine derivatives as antiseizure agents, with some being significantly more effective than established treatments like levetiracetam .

- CNS Activity : The compound's ability to interact with central nervous system (CNS) receptors suggests it could also have applications in managing anxiety and depression.

Case Studies

Research Findings

Recent studies have focused on optimizing the structure of pyrrolidine derivatives to enhance their biological activity. Key findings include:

- Substituent Effects : Modifications at various positions on the pyrrolidine ring significantly impact biological activity. For instance, small hydrophobic groups at the 4-position improve potency against seizure models .

- Binding Affinity : The binding affinity of these compounds to specific CNS receptors has been quantitatively assessed, indicating that certain configurations yield higher therapeutic effects .

- Clinical Implications : The ongoing research aims to transition promising candidates into clinical trials for further evaluation of their efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.